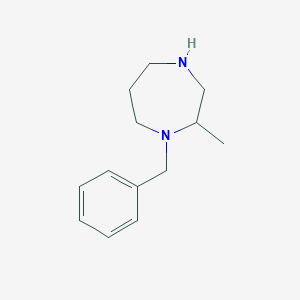

1-Benzyl-2-methyl-1,4-diazepane

Description

Overview of Seven-Membered Nitrogen Heterocycles in Chemical and Biological Research

Seven-membered nitrogen heterocycles are a vital class of organic compounds that feature prominently in drug discovery and development. bohrium.comresearchgate.net Their unique, non-planar, three-dimensional structures allow them to interact with biological targets in ways that smaller, flatter aromatic rings cannot, providing access to a vast and complex chemical space. bohrium.com This structural characteristic makes them privileged motifs in the design of novel therapeutic agents. bohrium.comutas.edu.au

These heterocycles, including azepanes and diazepanes, are structural components of numerous approved drugs and promising lead compounds in medicinal chemistry. nih.gov They exhibit a wide spectrum of biological activities, targeting conditions affecting the central nervous system (CNS), as well as acting as anticancer, antibacterial, antiviral, and antiparasitic agents. nih.gov While some seven-membered N-heterocycles are found in nature, many of the most significant compounds are the result of synthetic or semi-synthetic efforts, highlighting the importance of developing efficient synthetic strategies to access these complex scaffolds. nih.gov

Significance of the 1,4-Diazepane Core Structure as a Synthetic and Pharmacological Scaffold

Within the family of seven-membered heterocycles, the 1,4-diazepane ring system is a particularly noteworthy scaffold. rsc.orgresearchgate.net Its structure is a key feature in a variety of pharmacologically active molecules, including those with applications as antipsychotics, antiamnesics, and neuroprotective agents. researchgate.net The 1,4-diazepine framework is considered a "privileged structure" in medicinal chemistry because it can serve as a versatile template for developing ligands for numerous biological targets. nih.gov

The development of modular synthetic approaches allows for the creation of diverse 1,4-diazepane scaffolds with varying substitutions and configurations, making it possible to generate libraries of compounds for lead-oriented synthesis. rsc.org This synthetic accessibility, combined with the inherent pharmacological potential, has made the 1,4-diazepane core a frequent target for synthetic and medicinal chemists. For instance, diazepinone heterocycles, which contain the diazepane core, are often found in natural products and are valued for their peptidomimetic functions and potential as novel drug candidates. rsc.org The biological activity of these molecules is highly dependent on the conformation of the diazepine (B8756704) ring and the nature of its substituents. nih.gov

Current Research Landscape Pertaining to 1-Benzyl-2-methyl-1,4-diazepane and its Analogues

Current research on 1-Benzyl-2-methyl-1,4-diazepane places it within the development of ligands for sigma (σ) receptors, which are implicated in various neurological processes. A significant area of investigation involves the synthesis of 1,2,4-trisubstituted 1,4-diazepanes as potent and selective sigma-1 (σ1) receptor ligands. researchgate.netnih.gov

In one key study, researchers synthesized a series of 1,4-diazepanes starting from enantiomerically pure amino acids. nih.gov The research found that a methyl group in the 2-position and a benzyl (B1604629) group in the 1-position of the diazepane ring resulted in high affinity for the σ1 receptor. researchgate.netnih.gov Specifically, the analogue (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane demonstrated a very high affinity for the σ1 receptor and exhibited σ1 agonistic activity. researchgate.netnih.gov Notably, this compound showed cognition-enhancing effects in preclinical models, suggesting its potential for treating cognitive deficits. researchgate.netnih.gov

Further research has expanded on this scaffold. A study involving a ring-expansion approach from previously developed piperidine-based compounds led to the synthesis of a new series of 1,4-diazepane derivatives. nih.gov This work confirmed that the diazepane spacer could maintain or even improve affinity for both σ1 and σ2 receptors compared to the smaller piperidine (B6355638) ring. nih.gov

The broader research landscape includes the synthesis of various substituted 1,4-diazepanes for different potential applications. For example, the parent compound, 1-benzyl-1,4-diazepane (B1296151), has been investigated as an efflux pump inhibitor in Escherichia coli, demonstrating a potential role in combating antibiotic resistance. nih.gov Other synthetic efforts have focused on creating diverse libraries of 1,4-diazepane and 1,4-benzodiazepine (B1214927) scaffolds for drug design, underscoring the versatility and continued interest in this chemical class. nih.govacs.org

Interactive Data Table: Properties of 1-Benzyl-2-methyl-1,4-diazepane

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2 |

| IUPAC Name | 1-benzyl-2-methyl-1,4-diazepane |

| CID | 82241394 uni.lu |

Interactive Data Table: Research Findings on 1-Benzyl-2-methyl-1,4-diazepane Analogues

| Compound Analogue | Research Focus | Key Finding | Reference |

|---|---|---|---|

| (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane | Sigma-1 (σ1) Receptor Ligand | High affinity (Ki = 0.86 nM) and selectivity for the σ1 receptor; demonstrated cognition-enhancing effects. | nih.gov, researchgate.net |

| Benzofurane and Quinoline (B57606) substituted 1,4-diazepanes | Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands | Showed high affinity for both σR subtypes and a safe cytotoxic profile against two human cancer cell lines. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-Benzyl-2-methyl-1,4-diazepane |

| (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane |

| 1-benzyl-1,4-diazepane |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBACUGZJIQWNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Analysis and Conformational Studies of 1 Benzyl 2 Methyl 1,4 Diazepane and Its Analogues

Crystallographic Investigations of 1,4-Diazepane Ring Systems

X-ray crystallography provides definitive evidence for the three-dimensional structure of molecules in the solid state. For 1,4-diazepane ring systems, this technique has been instrumental in characterizing their preferred conformations.

Analysis of Seven-Membered Ring Conformations (e.g., twisted chair conformation)

The seven-membered 1,4-diazepane ring is not planar and can adopt several low-energy conformations. The most common of these is the twisted chair conformation. researchgate.net Studies on various 1,4-diazepane derivatives have consistently shown the prevalence of this conformation in the solid state. For instance, the crystal structure analysis of several synthesized 1,4-diazepanes revealed that the seven-membered ring adopts a twisted chair conformation in all cases. researchgate.net

In a study of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, the seven-membered diazepine (B8756704) ring system was found to adopt a chair conformation. nih.gov Similarly, in another related compound, the 1,4-diazepane ring was observed in a chair conformation with the 4-chlorophenyl groups in equatorial orientations. nih.gov The preference for a chair-like conformation is a recurring theme in the crystallographic analysis of related diazepane compounds.

It is important to note that other conformations, such as the boat conformation, have also been observed. For example, the nitroso derivative of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one adopts a boat conformation. nih.gov Furthermore, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have been found to exist in a low-energy twist-boat ring conformation. nih.gov

Examination of Conformational Flexibility and Disorder in Diazepane Rings

The 1,4-diazepane ring exhibits considerable conformational flexibility. This is evident from the observation of different conformations in closely related structures and the presence of conformational disorder in some crystal structures.

For example, in the crystal structure of t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one, the oxygen atom of the nitroso group was found to be disordered over two positions. nih.gov In another case, the chlorophenyl ring at position 7 of a 1,4-diazepan-5-one (B1224613) derivative was disordered over two positions. nih.gov This disorder is a direct manifestation of the ring's ability to adopt multiple, closely related, low-energy conformations.

The flexibility of the diazepane ring is a key feature that influences its interaction with other molecules and its potential biological activity.

Advanced Spectroscopic Characterization in Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the structural elucidation of 1-benzyl-2-methyl-1,4-diazepane and its analogues in solution.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. For instance, ¹H and ¹³C NMR spectra can confirm the presence of the benzyl (B1604629) and methyl groups and the diazepane ring structure. beilstein-journals.orgscielo.br The chemical shifts and coupling constants of the protons on the diazepane ring can provide insights into its solution-phase conformation. In some cases, paramagnetic ¹H NMR has been used to study the geometry of metal complexes containing diazepane-based ligands. researchgate.net

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula. researchgate.netbeilstein-journals.org For example, the PubChem entry for 1-benzyl-2-methyl-1,4-diazepane lists a predicted monoisotopic mass of 204.16264 Da. uni.lu

The following table summarizes the key spectroscopic data for related diazepane derivatives, illustrating the application of these techniques.

| Compound | Spectroscopic Technique | Key Findings | Reference |

| 1-benzyl-2-methyl-1,4-diazepane | Predicted Mass Spectrometry | Predicted m/z for [M+H]⁺: 205.16992 | uni.lu |

| 2-azidophenyl-N-benzyl-2-(2-chloro-N-(prop-2-yn-1-yl)acetamido)acetamide | ¹H NMR | Characteristic peaks confirming the structure | beilstein-journals.org |

| 3-Methyl-3,4-dihydro-1H-benzo[e] nih.govglobalauthorid.comdiazepine-2,5-dione | ¹H NMR, ¹³C NMR, EIMS | Spectroscopic data consistent with the proposed structure | scielo.br |

| 1,4-diazepane derivatives | NMR, IR, HRMS | Characterization of newly synthesized compounds | researchgate.net |

Theoretical and Computational Structural Elucidation

Theoretical and computational methods provide valuable insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry, electronic structure, and other properties of molecules. bohrium.com For 1,4-diazepane systems, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G*, can be employed to determine the most stable conformation of the seven-membered ring.

DFT studies have been used to investigate the geometry of related heterocyclic systems. For example, a DFT-B3LYP study on 2-methylbenzimidazo[1,2-a]pyrimidin-4(1H)-one showed that the molecule is fully planar in the gas phase, in contrast to its slightly twisted conformation in the crystal, suggesting that crystal packing forces can influence the molecular geometry. bohrium.com Similar studies on 1-benzyl-2-methyl-1,4-diazepane could reveal the intrinsic conformational preferences of the molecule in the absence of intermolecular interactions.

The following table presents a summary of computational details from a DFT study on a related quinoline (B57606) derivative, which showcases the type of information that can be obtained.

| Computational Method | Basis Set | Property Calculated | Reference |

| DFT | Not specified | HOMO and LUMO energy levels | researchgate.net |

| DFT-B3LYP | Not specified | Optimized molecular geometry | bohrium.com |

Molecular Dynamics Simulations for Conformational Behavior and Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. youtube.comarxiv.orgpsu.eduarxiv.org By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational dynamics and flexibility of the 1,4-diazepane ring. nih.gov

MD simulations can be used to explore the potential energy surface of 1-benzyl-2-methyl-1,4-diazepane, identifying the various accessible conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target. The initial step in an MD simulation is typically energy minimization to remove any unfavorable atomic contacts. youtube.com The system is then gradually heated and equilibrated under specific conditions (e.g., constant temperature and pressure) before the production run, where data for analysis is collected. youtube.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic behavior and chemical reactivity of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

In the context of 1,4-diazepane derivatives, computational studies, often employing Density Functional Theory (DFT), are used to calculate these FMO energies and map their electron density distributions. researchgate.netresearchgate.net For substituted diazepanes, the nature and position of the substituents significantly influence the electronic properties. indexacademicdocs.org In the case of 1-benzyl-2-methyl-1,4-diazepane, the electron-rich aromatic benzyl group and the nitrogen atoms of the diazepane ring are expected to be major contributors to the HOMO. Conversely, the LUMO is likely distributed over the benzyl group and the diazepane ring.

The reactivity and stability of diazepane structures can be correlated with their FMO analysis. semanticscholar.org For instance, a higher HOMO energy suggests a greater propensity to react with electrophiles, while a lower LUMO energy indicates a higher susceptibility to nucleophilic attack. These computational insights are valuable in predicting the chemical behavior of these compounds.

FMO Analysis of Representative Substituted Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | -6.1375 | -1.8057 | 4.3318 | B3LYP/6-311G++(d,p) |

| Substituted 1,5-Benzodiazepine Derivative | -5.89 | -2.21 | 3.68 | B3LYP/6-31++G** |

Data presented is for analogous heterocyclic compounds to illustrate the concepts of FMO analysis, as specific data for 1-benzyl-2-methyl-1,4-diazepane is not available in the cited literature. The values are taken from computational studies on a pyrazole (B372694) derivative researchgate.net and a benzodiazepine (B76468) derivative espublisher.com.

The electronic properties derived from FMO analysis, such as ionization potential, electron affinity, chemical hardness, and softness, further describe the reactivity of these molecules. researchgate.net These parameters are calculated from the HOMO and LUMO energies and provide a more quantitative measure of the molecule's electronic characteristics.

Calculated Electronic Properties for an Analogous Heterocyclic Compound

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.1375 |

| Electron Affinity (A) | -ELUMO | 1.8057 |

| Hardness (η) | (I - A) / 2 | 2.1659 |

| Softness (S) | 1 / (2η) | 0.2308 |

| Electronegativity (χ) | (I + A) / 2 | 3.9716 |

Data presented is for 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone researchgate.net to illustrate the calculation of various electronic properties from FMO data.

Biological and Mechanistic Investigations of 1 Benzyl 2 Methyl 1,4 Diazepane and Its Derivatives

Interactions with Bacterial Efflux Pumps

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to public health. bohrium.com A primary mechanism contributing to this resistance is the overexpression of bacterial efflux pumps, which actively expel antibiotics from the cell, rendering them ineffective. bohrium.comnih.gov The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in Gram-negative bacteria like Escherichia coli, is a major contributor to this phenomenon. researchgate.net Researchers have investigated derivatives of 1-benzyl-2-methyl-1,4-diazepane as potential efflux pump inhibitors (EPIs) to restore antibiotic efficacy.

Mechanism of Action as Efflux Pump Inhibitors (EPIs)

Studies on the closely related homolog, 1-benzyl-1,4-diazepane (B1296151) (1-BD), have shown its efficacy as an EPI in E. coli. unifi.itnih.gov Unlike many reference EPIs, 1-BD operates through a mixed mechanism of action. researchgate.netunifi.itnih.gov This involves not only direct interactions with the AcrAB-TolC efflux pump but also encompasses effects on the bacterial membrane and gene expression. researchgate.net This multi-faceted approach distinguishes it from other well-characterized EPIs like phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP). researchgate.netunifi.it The action of 1-BD leads to an increased intracellular accumulation of pump substrates, such as ethidium (B1194527) bromide, in E. coli strains that overexpress efflux pumps. unifi.itnih.gov

Effects on Bacterial Membrane Permeability and Integrity

A key component of 1-BD's inhibitory action is its ability to alter the bacterial membrane. researchgate.net Research indicates that 1-BD increases the permeability of the E. coli membrane. unifi.itnih.govresearchgate.net This effect on membrane permeabilization is thought to contribute to its ability to synergize with various antibiotics. researchgate.net By compromising the integrity of the membrane barrier, 1-BD likely facilitates the entry of antibiotics into the bacterial cell, thereby enhancing their effective intracellular concentration. However, it achieves this without significantly affecting the polarity of the inner membrane. unifi.itnih.gov

Potentiation of Antibiotic Activity in Multidrug Resistant Bacterial Strains

The primary goal of an EPI is to restore the effectiveness of conventional antibiotics against resistant bacteria. frontiersin.org 1-benzyl-1,4-diazepane (1-BD) has demonstrated this capability by potentiating the activity of several antibiotics in E. coli strains that overexpress RND efflux pumps, such as AcrAB and AcrEF. unifi.itnih.gov By inhibiting efflux, 1-BD lowers the minimum inhibitory concentration (MIC) of antibiotics like levofloxacin, chloramphenicol, and tetracycline, effectively re-sensitizing the resistant bacteria to these drugs. unifi.it This effect is not observed in strains where the acrAB gene has been deleted, confirming that the potentiation is dependent on the presence of the efflux pump. unifi.itnih.gov

| Antibiotic | E. coli Strain (Pump Overexpressed) | Gain in Antibiotic Activity (Fold MIC Reduction) |

|---|---|---|

| Levofloxacin | 2-DC14PS (AcrAB++) | 16 |

| Chloramphenicol | 2-DC14PS (AcrAB++) | 4 |

| Tetracycline | 2-DC14PS (AcrAB++) | 4 |

| Levofloxacin | 3-AG100MKX (AcrEF++) | 8 |

| Chloramphenicol | 3-AG100MKX (AcrEF++) | 4 |

| Tetracycline | 3-AG100MKX (AcrEF++) | 2 |

Data sourced from Casalone E, et al. (2020). unifi.it

Receptor Binding and Agonistic/Antagonistic Activities

In addition to their antibacterial applications, diazepane derivatives have been explored for their interactions with mammalian central nervous system receptors.

Sigma-1 (σ1) Receptor Affinity and Selectivity of Diazepane Derivatives

Research into 1,2,4-trisubstituted 1,4-diazepanes has identified potent and selective ligands for the sigma-1 (σ1) receptor. nih.govresearchgate.net Structure-activity relationship studies have shown that having a methyl group in the 2-position and a benzyl (B1604629) group in the 1-position—features present in 1-benzyl-2-methyl-1,4-diazepane—results in high σ1 affinity. nih.govresearchgate.net

A specific derivative, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane , demonstrated exceptionally high affinity for the σ1 receptor with a Ki value of 0.86 nM. nih.govresearchgate.net This compound also showed a clean receptor profile in a screening against more than 50 other target proteins, indicating high selectivity. nih.govresearchgate.net Further functional assays indicated that this derivative acts as a σ1 receptor agonist. nih.gov The configuration at the 2-position does not appear to significantly influence the affinity for the σ1 receptor. nih.govresearchgate.net

| Compound | Target Receptor | Affinity (Ki) |

|---|---|---|

| (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane | Sigma-1 (σ1) | 0.86 nM |

Data sourced from Fanter L, et al. (2017). nih.govresearchgate.net

Dose-Dependent Receptor Agonistic Activity in Biological Assays

Investigations into the receptor binding profiles of 1,4-diazepane derivatives have highlighted their potential as sigma (σ) receptor ligands. The sigma-1 (σ1) receptor, in particular, has been a target of interest. A study on (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane, a close derivative of the titular compound, demonstrated its activity as a σ1 receptor agonist. researchgate.net This agonistic activity was observed to be dose-dependent in functional assays. researchgate.net

Specifically, the study noted a potentiation of electrically stimulated contractions in guinea pig vas deferens, an effect indicative of σ1 agonistic activity. researchgate.net The affinity of this derivative for the σ1 receptor was determined to be high, with a Ki value of 0.86 nM. researchgate.net It is important to note that while these findings are for a derivative, they suggest that the 1-benzyl-2-methyl-1,4-diazepane scaffold is a promising framework for developing σ1 receptor agonists.

Calcium Channel Modulatory Activity of Diazepane Analogues

The 1,4-diazepane core structure has been identified as a key pharmacophore in the development of T-type calcium channel blockers. nih.gov Research in this area has led to the synthesis and evaluation of numerous 1,4-diazepane derivatives for their ability to modulate calcium channel activity. nih.govacs.org

One study focused on the development of 1,4-diazepane derivatives as selective T-type calcium channel blockers, identifying a lead compound with good selectivity over other calcium channel subtypes. nih.gov While specific data for 1-Benzyl-2-methyl-1,4-diazepane is not available, the broader research on diazepane analogues suggests that this class of compounds has the potential to interact with and modulate the activity of T-type calcium channels. nih.govacs.org Further investigation would be necessary to determine if 1-Benzyl-2-methyl-1,4-diazepane itself possesses such activity.

Antimicrobial Activities of Diazepane-Based Compounds (General Investigations)

The antimicrobial potential of diazepane-based compounds has been explored, with studies indicating activity against various microorganisms. A notable investigation focused on 1-benzyl-1,4-diazepane, a close analog lacking the 2-methyl group, as an efflux pump inhibitor (EPI) in Escherichia coli. unifi.itnih.gov

Efflux pumps are a significant mechanism of antibiotic resistance in bacteria. The study found that 1-benzyl-1,4-diazepane could inhibit the function of these pumps, thereby increasing the susceptibility of the bacteria to antibiotics. unifi.itnih.gov This suggests that the 1-benzyl-1,4-diazepane scaffold could be a valuable starting point for the development of new antimicrobial agents or adjuvants to overcome drug resistance. General screening of other diazepine (B8756704) derivatives has also shown varied antimicrobial effects. researchgate.net

Cellular Antimigratory Activity in Specific Cell Lines (General Investigations)

The ability of 1,4-diazepane derivatives to inhibit cell migration has been investigated in the context of cancer research. Cell migration is a crucial process in cancer metastasis. While direct studies on 1-Benzyl-2-methyl-1,4-diazepane are not available, research on other compounds containing the 1,4-diazepane ring system has shown promising results.

For instance, studies on other complex molecules incorporating a 1,4-diazepane moiety have demonstrated significant antimigratory activity against human breast cancer cell lines, such as MDA-MB-231, and have also been evaluated against HeLa cells. researchgate.net These findings indicate that the diazepane scaffold may serve as a basis for the design of novel therapeutic agents targeting cancer cell migration.

Structure Activity Relationships Sar and Design Principles for 1 Benzyl 2 Methyl 1,4 Diazepane Analogues

Impact of Substituents on Biological Target Affinity and Selectivity Profiles

The biological activity of 1,4-diazepane derivatives is highly dependent on the nature and positioning of substituents on both the diazepane ring and its associated functionalities. Research into novel 1,4-diazepane-based sigma receptor (σR) ligands has demonstrated that modifications to the aromatic fragments and the benzyl (B1604629) moiety significantly influence affinity for σ1 and σ2 receptor subtypes. nih.gov

A systematic study involving the synthesis of new diazepane-based derivatives explored the impact of various aromatic fragments, including monocyclic and bicyclic heterocycles, linked to an amide carbonyl group. nih.gov To assess the influence of substitution on the benzyl moiety, both unsubstituted and 2,4-dimethyl substituted phenyl rings were investigated. The 2,4-dimethyl substitution on the benzyl group was found to generally improve the σ2 over σ1 affinity. nih.gov

Key findings from this research include:

Spacer Replacement : Replacing a piperidine (B6355638) ring with a bulkier diazepane spacer was shown to retain or even improve affinity for both σ1 and σ2 receptors. nih.gov

Aromatic Fragments : Bicyclic derivatives, such as those incorporating benzofuran (B130515) and quinoline (B57606), displayed moderate to high affinity for both σR subtypes. In contrast, their monocyclic counterparts were weak inhibitors. nih.gov

Substituent Effects : The benzofurane derivative 2c exhibited the highest affinity for the σ1 receptor. Its 2,4-dimethyl substituted analogue, 3c , not only showed excellent affinity for both σR subtypes but also demonstrated the best inhibition of the GluN2b subunit of the NMDA receptor. nih.gov

These findings are summarized in the table below, which shows the binding affinities (Ki) of selected 1,4-diazepane analogues for sigma receptors and their inhibition of the GluN2b subunit.

| Compound | R | Ar | σ1 Ki (nM) | σ2 Ki (nM) | GluN2b (% inh @ 10µM) |

| 2a | H | Phenyl | >10000 | >10000 | 25 |

| 2c | H | Benzofuran-2-yl | 1.8 | 65 | 45 |

| 2d | H | Quinolin-3-yl | 3.5 | 42 | 51 |

| 3a | 2,4-di-Me | Phenyl | 562 | 265 | 18 |

| 3c | 2,4-di-Me | Benzofuran-2-yl | 8.0 | 28 | 59 |

| 3d | 2,4-di-Me | Quinolin-3-yl | 12 | 35 | 55 |

Influence of Chirality on the Pharmacological Profile and Potency

Chirality is a critical determinant of the pharmacological profile of 1,4-diazepane derivatives. The stereochemistry at chiral centers within the diazepane ring dictates the three-dimensional arrangement of substituents, which in turn governs the molecule's interaction with its biological target. The seven-membered diazepine (B8756704) ring can adopt various conformations, and the presence of stereocenters influences the conformational preferences, thereby affecting binding affinity and efficacy. chemisgroup.us

For analogues of 1-benzyl-2-methyl-1,4-diazepane, the stereocenter at the C2 position (bearing the methyl group) is of particular importance. The (R) and (S) enantiomers can exhibit significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. This has spurred extensive research into the asymmetric synthesis of chiral diazepane derivatives to isolate the more active enantiomer.

While specific data on the differential activity of the (R) and (S) enantiomers of 1-benzyl-2-methyl-1,4-diazepane is not detailed in the provided search results, the general principles of stereoselectivity in drug action are well-established for related heterocyclic compounds like 1,4-benzodiazepines. researchgate.netvt.edu For these related structures, it has been shown that one enantiomer often possesses the majority of the desired pharmacological activity, while the other may be inactive or contribute to off-target effects.

Strategies for Derivatization and Scaffold Modification to Enhance Desired Activities

To enhance the desired biological activities of 1-benzyl-2-methyl-1,4-diazepane analogues, various strategies for derivatization and scaffold modification can be employed. These strategies aim to optimize the compound's affinity, selectivity, and pharmacokinetic properties.

Derivatization Strategies:

N-Substitution: The nitrogen atoms of the 1,4-diazepane ring are key points for derivatization. Modification of the N1-benzyl group with different substituted aryl or heteroaryl rings can modulate receptor affinity and selectivity. As seen with sigma receptor ligands, introducing substituents like methyl groups on the phenyl ring can shift selectivity between receptor subtypes. nih.gov The N4 position can also be functionalized with various groups to explore new interactions with the target protein.

C-Substitution: Introduction of substituents at different positions on the diazepane ring can influence both the conformation of the ring and its interaction with the target. The methyl group at the C2 position is a key feature of the parent compound, and further exploration of different alkyl or functionalized groups at this position could yield compounds with improved properties.

Amide Bond Modification: In analogues where an amide linkage is present, modification of the amide by incorporating different aromatic or heterocyclic moieties has proven to be a successful strategy for enhancing biological activity, as demonstrated in the development of diazepane-based sigma receptor ligands. nih.govnih.gov

Scaffold Modification:

Ring Expansion/Contraction: A "conformational expansion approach" has been successfully used, where a piperidine-based compound was expanded to a diazepane scaffold, leading to enhanced affinity for sigma receptors. nih.govnih.gov This highlights the potential of modifying the core heterocyclic ring system.

Fusion with Other Rings: Fusing aromatic or heterocyclic rings to the diazepane scaffold can create more rigid structures with potentially higher affinity and selectivity. This approach has been explored in the broader class of benzodiazepines to investigate the effect of conformational blockers on pharmacological activity. chemisgroup.us For example, the synthesis of 11-aryl-5H-imidazo[2,1-c] nih.govbenzodiazepines was undertaken to study the effect of an additional aromatic ring. slideshare.net

A high-throughput screening campaign identified aryl 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov Structure-activity relationship studies focused on modifying the scaffold to improve drug-like parameters such as microsomal stability and solubility, resulting in compounds with enhanced properties. nih.gov

Rational Design Principles for Novel Diazepane-Based Chemical Probes and Tools

The development of novel chemical probes and tools based on the 1,4-diazepane scaffold relies on rational design principles to achieve high affinity and selectivity for a specific biological target. rsc.org These probes are essential for studying biological processes and for target validation in drug discovery.

Key Design Principles:

Structure-Based Design: When the three-dimensional structure of the target protein is known, structure-based design can be employed to create diazepane derivatives that fit precisely into the binding site. Computational tools like molecular docking can be used to predict the binding mode and affinity of designed compounds, guiding the synthetic efforts. nih.gov Molecular dynamics simulations can further confirm the stability of the ligand-receptor complex. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. Novel diazepane-based compounds can then be designed to match this pharmacophore.

Privileged Scaffold Approach: The 1,4-diazepane core can be considered a "privileged scaffold," as it is capable of binding to multiple biological targets. By decorating this central scaffold with different functional groups, libraries of compounds can be generated to screen against a variety of targets.

Inclusion of Reporter Groups: For a chemical probe to be useful, it often needs to be detectable. This can be achieved by incorporating reporter groups such as fluorescent tags, biotin (B1667282) labels for affinity purification, or photoreactive groups for covalent labeling of the target protein. The point of attachment of such a group on the diazepane scaffold must be carefully chosen to avoid disrupting the binding to the target. The design of such probes is a key aspect of developing tools for chemical biology and drug discovery. rsc.org

Optimization of Physicochemical Properties: Chemical probes should possess appropriate physicochemical properties, such as solubility and cell permeability, to be effective in biological assays. Rational design strategies can be used to modify the diazepane scaffold to optimize these properties without compromising target affinity. nih.gov

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes for Diazepane Compounds

Recent advancements have highlighted several promising avenues:

Domino Reactions: Step- and atom-economical protocols, such as domino processes involving the in situ generation of an aza-Nazarov reagent, offer a streamlined approach to the synthesis of 1,4-diazepanes from simple starting materials. acs.org

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), provides a highly enantioselective and environmentally friendly method for the synthesis of chiral 1,4-diazepanes. acs.org This biocatalytic approach offers high enantiomeric excess, which is critical for the development of stereospecific drugs. acs.org

Green Chemistry Approaches: The utilization of water as a solvent and catalysts like oxalic acid in multicomponent reactions represents a significant step towards greener and more sustainable synthesis of diazepine (B8756704) derivatives. researchgate.net

Novel Building Blocks: The use of versatile building blocks like N-propargylamines allows for shorter synthetic routes with high atom economy, facilitating the efficient construction of the 1,4-diazepane core. rsc.org

Flow Chemistry: Continuous flow synthesis offers a scalable and efficient method for producing diazepam and its analogs, with the potential for high purity and yield. frontiersin.org

These innovative synthetic methods are expected to accelerate the discovery and development of new diazepane-based therapeutic agents by providing more efficient and sustainable access to a wider range of structurally diverse compounds.

Advanced Computational Modeling for Predictive Activity and Drug Design

The integration of computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. For diazepane derivatives, advanced computational techniques are being employed to understand their structure-activity relationships (SAR) and to guide the synthesis of more potent and selective compounds.

Key computational approaches include:

Molecular Docking and Dynamics Simulations: These methods are used to predict the binding modes and affinities of diazepane derivatives to their biological targets. nih.govresearchgate.netscielo.org.mx For instance, docking studies have been instrumental in understanding the interactions of diazepam derivatives with the GABA-A receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These models can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) Analysis: These quantum mechanical methods provide insights into the electronic properties and reactivity of molecules, aiding in the design of compounds with improved pharmacokinetic and pharmacodynamic profiles. nih.govbohrium.com

In Silico ADME-T Prediction: Computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of drug candidates at an early stage of development, reducing the likelihood of late-stage failures. researchgate.netresearchgate.netbohrium.com

The synergistic use of these computational methods allows for a more targeted and efficient approach to drug design, ultimately accelerating the identification of promising diazepane-based drug candidates. researchgate.netacs.org

Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While the anxiolytic effects of benzodiazepines acting on GABA-A receptors are well-established, the diverse chemical space of diazepane derivatives suggests a much broader range of biological activities. ub.educhemisgroup.us Future research will focus on identifying novel biological targets and elucidating the mechanisms of action for these compounds.

Emerging areas of investigation include:

Enzyme Inhibition: Diazepane derivatives have shown promise as inhibitors of various enzymes, including factor Xa (a key enzyme in the coagulation cascade) and histone methyltransferases. nih.govbiorxiv.org

Receptor Modulation: Beyond the GABA-A receptor, diazepane-based compounds have been found to modulate the activity of other receptors, such as sigma receptors and melanocortin receptors. nih.govnih.govnih.govnih.gov

Protein-Protein Interaction Inhibition: The diazepine scaffold can mimic protein secondary structures, making it a valuable tool for disrupting protein-protein interactions that are critical in various disease pathways. nih.gov

Antimicrobial and Antiviral Activity: Some diazepine derivatives have demonstrated antimicrobial and antiviral properties, opening up new avenues for the development of anti-infective agents. bohrium.comijpcbs.comresearchgate.net

Anticancer and Neuroprotective Effects: Research is ongoing to explore the potential of diazepane compounds in cancer therapy and in the treatment of neurodegenerative diseases like Alzheimer's. nih.govontosight.aiontosight.aiuwaterloo.ca

The identification of new biological targets will not only expand the therapeutic applications of diazepane derivatives but also provide a deeper understanding of the complex signaling pathways involved in various diseases. nih.govnih.gov

Development of Specialized Research Tools and Reagents Incorporating the Diazepane Core

The unique structural features of the diazepane scaffold make it an ideal platform for the development of specialized research tools and reagents. These tools are essential for probing biological systems and for validating new drug targets.

Examples of such applications include:

Chemical Probes: Diazepane-based molecules can be designed as chemical probes to selectively bind to and study the function of specific proteins, such as bromodomains. nih.govharvard.edu

Fluorescent Ligands: By incorporating fluorescent tags, diazepane derivatives can be used to visualize and track their target proteins within cells and tissues.

Affinity Chromatography Reagents: Immobilized diazepane ligands can be used to purify their target proteins from complex biological mixtures.

Paper-Based Analytical Devices (PADs): Simple and cost-effective PADs incorporating diazepine-specific reagents can be developed for the rapid detection of these compounds in various samples. researchgate.net

The development of these specialized research tools will not only facilitate a deeper understanding of the biological roles of diazepane targets but also aid in the discovery and validation of new therapeutic interventions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.